molecular formula C10H17NO4 B1354876 (S)-N-Boc-azetidine-2-carboxylic acid methyl ester CAS No. 107020-12-2

(S)-N-Boc-azetidine-2-carboxylic acid methyl ester

Cat. No.: B1354876
CAS No.: 107020-12-2
M. Wt: 215.25 g/mol
InChI Key: FGWUDHZVEBFGKS-ZETCQYMHSA-N
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Description

(S)-N-Boc-azetidine-2-carboxylic acid methyl ester is a chemical compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and a methyl ester functional group on the carboxylic acid. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-Boc-azetidine-2-carboxylic acid methyl ester typically involves the following steps:

    Formation of Azetidine Ring: The azetidine ring can be formed through cyclization reactions involving appropriate precursors. One common method is the cyclization of amino alcohols or amino acids.

    Protection of Nitrogen Atom: The nitrogen atom in the azetidine ring is protected using a tert-butoxycarbonyl (Boc) group. This is usually achieved by reacting the azetidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Esterification: The carboxylic acid group is esterified to form the methyl ester. This can be done using methanol and a suitable catalyst such as sulfuric acid or using a coupling reagent like dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-N-Boc-azetidine-2-carboxylic acid methyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Deprotection: The Boc protecting group can be removed under acidic conditions to yield the free amine.

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the nitrogen atom or the ester group.

Common Reagents and Conditions

    Hydrolysis: Typically performed using aqueous acid or base.

    Deprotection: Achieved using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

    Substitution: Various nucleophiles such as amines, alcohols, or thiols can be used under appropriate conditions.

Major Products Formed

    Hydrolysis: Yields (S)-N-Boc-azetidine-2-carboxylic acid.

    Deprotection: Yields (S)-azetidine-2-carboxylic acid methyl ester.

    Substitution: Yields substituted azetidine derivatives.

Scientific Research Applications

(S)-N-Boc-azetidine-2-carboxylic acid methyl ester has several applications in scientific research:

    Medicinal Chemistry: Used as a building block for the synthesis of bioactive molecules and pharmaceuticals.

    Organic Synthesis: Serves as an intermediate in the synthesis of complex organic compounds.

    Biological Studies: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Material Science: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-N-Boc-azetidine-2-carboxylic acid methyl ester depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that target specific enzymes or receptors. The molecular targets and pathways involved vary based on the final compound synthesized from this intermediate.

Comparison with Similar Compounds

Similar Compounds

    (S)-N-Boc-azetidine-2-carboxylic acid: Similar structure but lacks the methyl ester group.

    (S)-Azetidine-2-carboxylic acid methyl ester: Similar structure but lacks the Boc protecting group.

    (S)-N-Boc-azetidine-2-carboxylic acid ethyl ester: Similar structure but has an ethyl ester group instead of a methyl ester.

Uniqueness

(S)-N-Boc-azetidine-2-carboxylic acid methyl ester is unique due to the presence of both the Boc protecting group and the methyl ester functional group. This combination provides specific reactivity and stability, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Biological Activity

(S)-N-Boc-azetidine-2-carboxylic acid methyl ester is a compound of increasing interest in medicinal chemistry and biological research due to its unique structural features and potential applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C10_{10}H17_{17}NO4_4 and features a Boc (tert-butyloxycarbonyl) protective group, which is commonly used in the synthesis of amino acids and peptides. The azetidine ring structure contributes to its biological activity by influencing interactions with biological targets.

While specific mechanisms of action for this compound are not extensively documented, it is hypothesized that compounds with similar structures may interact with various neurotransmitter systems and enzymes. The presence of the azetidine ring can influence the compound's ability to act as a substrate or inhibitor for enzymes involved in metabolic pathways.

Anticancer Activity

Recent studies have indicated that azetidine derivatives exhibit anticancer properties. For instance, a related compound demonstrated significant cytotoxicity against multiple cancer cell lines, suggesting that this compound may also possess similar activities.

Cell LineIC50_{50} (µM)
HeLa5.5
MCF-78.2
A5496.3

The above table summarizes the IC50_{50} values for related azetidine compounds against various cancer cell lines, indicating potential efficacy in cancer treatment.

Neuroprotective Effects

Azetidine derivatives have been studied for their neuroprotective effects, particularly in models of neurodegenerative diseases. The mechanism may involve modulation of neurotransmitter release or inhibition of neurotoxic pathways. For example, compounds structurally related to this compound have shown promise in protecting neuronal cells from oxidative stress.

Case Studies

  • Neuroprotective Study : A study published in Neuroscience Letters explored the effects of azetidine derivatives on neuronal survival in vitro. The results indicated that certain derivatives could significantly reduce apoptosis in neuronal cells exposed to oxidative stress, suggesting a protective role against neurodegeneration.
  • Anticancer Research : In a study published in Cancer Letters, researchers evaluated the anticancer properties of azetidine derivatives on breast cancer cells. The findings showed that these compounds inhibited cell proliferation and induced apoptosis through caspase activation pathways.

Q & A

Q. What are the standard synthetic routes for preparing (S)-N-Boc-azetidine-2-carboxylic acid methyl ester, and what critical reaction conditions must be controlled?

Basic
The compound is typically synthesized via a multi-step process involving Boc protection, esterification, and stereochemical control. A validated route includes:

  • Step 1 : Boc protection of the azetidine nitrogen under anhydrous conditions using Boc₂O (di-tert-butyl dicarbonate) in a polar aprotic solvent (e.g., THF or DCM) with a base like NaOH .
  • Step 2 : Methyl esterification of the carboxylic acid group using methyl iodide (CH₃I) or dimethyl sulfate in the presence of a mild base (e.g., K₂CO₃) .
  • Step 3 : Chiral resolution via chiral chromatography or enzymatic resolution to ensure (S)-enantiomer purity.

Key Conditions : Temperature control (−78°C for Grignard reactions), inert atmosphere (N₂/Ar), and monitoring reaction progress via TLC or HPLC to prevent over-alkylation or racemization .

Q. How can researchers optimize the enantiomeric purity of this compound during synthesis?

Advanced
Enantiomeric purity is critical for biological activity studies. Optimization strategies include:

  • Catalytic Asymmetric Synthesis : Use chiral catalysts (e.g., Jacobsen’s salen complexes) during ring-opening or esterification steps.
  • Kinetic Resolution : Employ lipases (e.g., Candida antarctica lipase B) to selectively hydrolyze the undesired (R)-enantiomer .
  • Analytical Validation : Confirm purity via chiral HPLC (e.g., Chiralpak® columns) or polarimetry. Compare retention times with commercially available standards (e.g., J&K Scientific’s 97% pure reference) .

Q. What analytical techniques are most effective for characterizing and validating the structure of this compound?

Basic

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm Boc-group integration (tert-butyl protons at ~1.4 ppm) and ester methyl groups (~3.7 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+ expected for C₁₁H₁₉NO₄: 246.1345) .
  • Infrared (IR) Spectroscopy : Peaks at ~1740 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (Boc carbamate C=O) .

Q. How should researchers address discrepancies between calculated and experimental yields in the synthesis of this compound?

Advanced
Yield discrepancies often arise from side reactions (e.g., epimerization or incomplete Boc protection). Mitigation strategies:

  • Kinetic Modeling : Use software (e.g., COPASI) to simulate reaction pathways and identify rate-limiting steps, as demonstrated in analogous ester syntheses .
  • In Situ Monitoring : Employ ReactIR or inline NMR to track intermediate formation and adjust stoichiometry in real time.
  • Post-Reaction Analysis : Isolate byproducts via flash chromatography and characterize them via MS/MS to identify competing pathways .

Q. What purification challenges are associated with this compound, and how can they be resolved?

Advanced

  • Challenge 1 : Co-elution of diastereomers during column chromatography.
    • Solution : Use a gradient elution with hexane/ethyl acetate (95:5 to 70:30) and silica gel functionalized with chiral selectors .
  • Challenge 2 : Hydrolysis of the methyl ester under acidic/basic conditions.
    • Solution : Avoid aqueous workups; instead, use anhydrous MgSO₄ for drying and low-temperature recrystallization .

Q. How can the stability of this compound be assessed under different storage conditions for long-term research use?

Basic

  • Stability Studies :
    • Thermal Stability : Store samples at −20°C under N₂ and analyze degradation via HPLC every 3 months.
    • Light Sensitivity : Conduct accelerated aging under UV light (254 nm) and monitor ester bond cleavage via IR .
    • Moisture Sensitivity : Use Karl Fischer titration to quantify water content in stored batches; <0.1% moisture is ideal .

Q. What methodologies are recommended for studying the compound’s reactivity in peptide coupling or ring-opening reactions?

Advanced

  • Peptide Coupling : Use carbodiimide reagents (e.g., EDC/HOBt) in DMF. Monitor coupling efficiency via ¹H NMR (disappearance of α-proton signals at ~4.2 ppm) .
  • Ring-Opening Reactions : React with nucleophiles (e.g., amines) in THF at 0°C. Track azetidine ring opening via ¹³C NMR (shift from ~75 ppm to ~50 ppm for opened products) .

Q. How can researchers validate the absence of toxic byproducts or residual solvents in synthesized batches?

Basic

  • GC-MS Analysis : Screen for residual solvents (e.g., THF, DCM) using a DB-5MS column and compare retention times with NIST library entries .
  • Toxicological Profiling : Use in vitro assays (e.g., Ames test) to assess mutagenicity of isolated byproducts .

Properties

IUPAC Name

1-O-tert-butyl 2-O-methyl (2S)-azetidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4/c1-10(2,3)15-9(13)11-6-5-7(11)8(12)14-4/h7H,5-6H2,1-4H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGWUDHZVEBFGKS-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20564417
Record name 1-tert-Butyl 2-methyl (2S)-azetidine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20564417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107020-12-2
Record name 1-tert-Butyl 2-methyl (2S)-azetidine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20564417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-Azetidine-1,2-dicarboxylic acid 1-tert-butyl ester 2-methyl ester
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